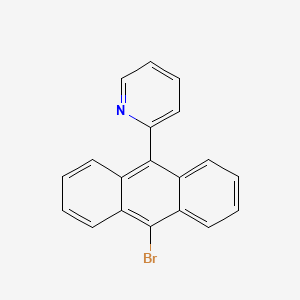

2-(10-Bromoanthracen-9-yl)pyridine

Description

Properties

CAS No. |

1314565-21-3 |

|---|---|

Molecular Formula |

C19H12BrN |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2-(10-bromoanthracen-9-yl)pyridine |

InChI |

InChI=1S/C19H12BrN/c20-19-15-9-3-1-7-13(15)18(17-11-5-6-12-21-17)14-8-2-4-10-16(14)19/h1-12H |

InChI Key |

SHULLMURMQNPKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura reaction offers high functional group tolerance and regioselectivity, making it ideal for constructing the anthracene-pyridine backbone. A representative synthesis involves the coupling of 9-bromoanthracene with 2-pyridinylboronic acid under palladium catalysis.

Reaction Conditions and Optimization

- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used, with loadings ranging from 1–5 mol%.

- Solvent System : A biphasic mixture of toluene and aqueous potassium carbonate (K₂CO₃) facilitates efficient coupling while stabilizing the boronic acid.

- Temperature and Duration : Reflux conditions (110–120°C) for 12–24 hours ensure complete conversion, as monitored by high-performance liquid chromatography (HPLC).

Purification and Yield

Post-reaction purification typically involves column chromatography using silica gel with a petroleum ether/ethyl acetate gradient (3:1 v/v), yielding this compound in 65–75% isolated yield. Recrystallization from dichloromethane/ethyl acetate mixtures produces light-yellow crystals suitable for X-ray diffraction.

Alternative Synthetic Strategies and Modifications

While the Suzuki-Miyaura method dominates, alternative pathways have been explored to address substrate availability and reaction scalability.

Ullmann-Type Coupling Reactions

Ullmann couplings between 9-bromoanthracene and 2-aminopyridine derivatives offer a copper-catalyzed route. However, this method suffers from lower yields (40–50%) and requires elevated temperatures (150°C) in dimethylformamide (DMF).

Direct Bromination of Anthracene-Pyridine Adducts

Direct bromination of preformed anthracenylpyridine compounds using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) introduces bromine at the anthracene 10-position. This two-step approach avoids handling sensitive boronic acids but necessitates careful control of stoichiometry to prevent over-bromination.

Structural and Crystallographic Insights

Single-crystal X-ray diffraction analysis confirms the molecular architecture of this compound. Key structural parameters include:

| Crystallographic Data | Value |

|---|---|

| Chemical Formula | C₁₉H₁₂BrN |

| Crystal System | Monoclinic |

| Space Group | C2/ c |

| Unit Cell Dimensions | a = 6.0777 Å, b = 20.9211 Å, c = 10.2574 Å |

| β Angle | 102.476° |

| Volume | 1273.45 ų |

| Z | 4 |

The anthracene and pyridine moieties exhibit a dihedral angle of 71.64°, indicating significant π-π stacking interactions between adjacent molecules. Intermolecular C–H⋯π interactions (2.739 Å) stabilize the crystal lattice, forming one-dimensional chains along the c-axis.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and waste management.

Catalyst Recycling Techniques

Immobilized palladium catalysts on magnetic nanoparticles or mesoporous silica improve reusability, reducing metal leaching and costs.

Solvent Recovery Systems

Distillation units recover toluene and ethyl acetate, achieving >90% solvent reuse while minimizing environmental impact.

Hazard Mitigation

Substituting hazardous reagents like n-butyllithium with safer alternatives (e.g., Grignard reagents) enhances process safety.

Chemical Reactions Analysis

Types of Reactions

2-(10-Bromoanthracen-9-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinone derivatives .

Scientific Research Applications

2-(10-Bromoanthracen-9-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10-Bromoanthracen-9-yl)pyridine in its applications is primarily based on its electronic and photophysical properties. The brominated anthracene moiety can participate in various electronic transitions, making it useful in light-emitting applications. The pyridine ring can act as a coordinating site for metal ions, which can further modulate its electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(10-Bromoanthracen-9-yl)pyridine and analogous anthracene-pyridine hybrids.

Table 1: Comparative Analysis of Anthracene-Pyridine Derivatives

Structural and Electronic Differences

Substituent Effects :

- The bromine atom in this compound acts as an electron-withdrawing group, polarizing the anthracene core and directing reactivity toward nucleophilic aromatic substitution. In contrast, 4-(10-Pyridin-4-ylanthracen-9-yl)pyridine lacks halogen substituents, rendering it less reactive but more π-conjugated, suitable for optoelectronic applications .

- Fluorine in 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one introduces electronegativity and enhances oxidative stability, while the ketone group enables hydrogen bonding in crystal packing .

- Steric Considerations: 10-Bromo-9-(10-bromoanthracen-9-yl)anthracene features two bulky bromine atoms, reducing solubility in nonpolar solvents compared to mono-brominated derivatives . The phenyl group in 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine introduces steric hindrance, influencing metal-ligand coordination geometry .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.